molecular formula C11H15NO2 B1425143 1-(4-Propoxyphenyl)ethanone oxime CAS No. 91246-60-5

1-(4-Propoxyphenyl)ethanone oxime

Cat. No. B1425143
CAS RN: 91246-60-5
M. Wt: 193.24 g/mol
InChI Key: YKWQJIJVMOLTFK-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)ethanone oxime is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . Its IUPAC name is (1Z)-1-(4-propoxyphenyl)ethanone oxime .


Molecular Structure Analysis

The InChI code for 1-(4-Propoxyphenyl)ethanone oxime is 1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,9H,3,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oxime Derivatives : Oximes, such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, have been synthesized and evaluated for their efficacy in extracting copper from acidic solutions. These compounds, due to their structural specificity and extractant properties, offer insights into how substituent modifications, like those in 1-(4-Propoxyphenyl)ethanone oxime, could influence extraction efficacy and selectivity (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

  • Crystal Structure and Supramolecular Assembly : The crystal structure of derivatives closely related to 1-(4-Propoxyphenyl)ethanone oxime, such as 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, reveals the formation of two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions. This demonstrates the potential of 1-(4-Propoxyphenyl)ethanone oxime derivatives for forming complex molecular assemblies (Cai, Xu, Chai, & Li, 2020).

Potential Biological Activities

  • Anticancer Properties : Oxime ethers, including derivatives of ethanone oximes, have been investigated for their cytotoxic effects against cancer cell lines. Compounds such as 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives displayed promising antitumor activity, underscoring the potential therapeutic applications of 1-(4-Propoxyphenyl)ethanone oxime in cancer treatment (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).

  • Anticonvulsant and Antimicrobial Activities : The synthesis of oxime and oxime ether derivatives has also been explored for their anticonvulsant and antimicrobial properties. Studies on compounds like 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime derivatives have shown that these compounds possess both anticonvulsant and antimicrobial activities, suggesting that modifications on the oxime structure, such as those in 1-(4-Propoxyphenyl)ethanone oxime, could yield compounds with significant biological activities (Karakurt, Aytemir, Stables, Özalp, Kaynak, Özbey, & Dalkara, 2006).

Safety And Hazards

The safety information available indicates that 1-(4-Propoxyphenyl)ethanone oxime may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWQJIJVMOLTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxyphenyl)ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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